molecular formula C10H20O B1595764 (+)-Neomenthol CAS No. 3623-51-6

(+)-Neomenthol

Cat. No. B1595764
CAS RN: 3623-51-6
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-MGRQHWMJSA-N
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Description

(+)-Neomenthol is a natural organic compound that belongs to the menthol family. It is a colorless, crystalline solid with a minty aroma and flavor. This compound is found in various plants, including peppermint and spearmint, and has been used for centuries in traditional medicine and as a flavoring agent. In recent years, (+)-Neomenthol has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Scientific Research Applications

Anticancer Potential

  • Neomenthol in Skin Cancer Prevention : Neomenthol demonstrates promising activity against human epidermoid carcinoma cells. It inhibits tubulin polymerization and hyaluronidase activity, which are crucial for tumor growth, metastasis, and angiogenesis. The study found that neomenthol delayed the growth of skin carcinoma cells significantly (Fatima et al., 2021).

Biotransformation Studies

  • Neomenthol Biotransformation by Aspergillus niger : This study explores the biotransformation of (+)- and (−)-neomenthols by Aspergillus niger, a fungus, into more hydroxylated compounds. Such transformations have implications for the production and modification of bioactive compounds (Takahashi et al., 1994).

Chemical Synthesis and Industrial Processes

  • Epimerisation in Menthol Production : A study focused on the epimerisation of neomenthol, which is a key step in the synthesis of menthol for industrial applications. This research is significant for optimizing batch slurry processes and continuous fixed bed processes in menthol production (Etzold et al., 2009).
  • Menthone Transformation : Research on the biotransformation of menthone to neomenthol by Mentha cell lines, revealing stereospecificity in plant cell biotransformation systems. This study has implications for the production of specific monoterpenes (Aviv et al., 1978).
  • Synthesis of Menthylamines : This study presents a method for synthesizing optically pure menthylamines starting from racemic neomenthol, significant for producing enantiomerically enriched compounds in chemistry (Welschoff & Waldvogel, 2010).

Kinetic and Mechanistic Studies

  • Oxidation of Neomenthol : Investigating the kinetics and mechanism of oxidation of neomenthol by potassium bromate in acidic solutions. This type of study is essential for understanding the chemical behavior of neomenthol under different conditions (Na, 2014).

Future Directions

: Collins English Dictionary : Springer: Comprehensive Analysis of NAC Domain Transcription Factor : Springer: Four Research Designs and a Comprehensive Analysis Strategy : MDPI: Comprehensive Analysis of Secondary Metabolites

properties

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1
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InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Source PubChem
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C
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Molecular Formula

C10H20O
Record name D,L-MENTHOL
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DSSTOX Substance ID

DTXSID9044326, DTXSID20883998
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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Product Name

(+)-Neomenthol

CAS RN

89-78-1, 2216-52-6, 3623-51-6, 491-01-0
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Melting Point

100 °F (NTP, 1992), -22 °C
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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Name
maltose
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Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.15 g
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reactant
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Name
Quantity
145.65 g
Type
solvent
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[Compound]
Name
menthyl glucoside
Quantity
0.15 g
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reactant
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Quantity
100 g
Type
solvent
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0 (± 1) mol
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solvent
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Yield
0.1%

Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
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Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
Name
(3R)-1-menthyl 3-hydroxybutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Neomenthol
Reactant of Route 2
(+)-Neomenthol
Reactant of Route 3
(+)-Neomenthol
Reactant of Route 4
(+)-Neomenthol
Reactant of Route 5
(+)-Neomenthol
Reactant of Route 6
(+)-Neomenthol

Citations

For This Compound
3,930
Citations
R Kjonaas, C Martinkus-Taylor, R Croteau - Plant physiology, 1982 - academic.oup.com
… l-menthyl acetate and to d-neomenthol and d-neomenthyl-β-d-… and that of the neomenthol dehydrogenase with the glucosyl … The neomenthol dehydrogenase showed a pH optimum at …
Number of citations: 72 academic.oup.com
D Aviv, E Krochmal, A Dantes, E Galun - Planta medica, 1981 - thieme-connect.com
Following previous results, which indicated that cell lines derived from different Mentha chemotypes were either capable or not capable to biotransform pulegone into isomenthone, we …
Number of citations: 53 www.thieme-connect.com
K Schulz, M Bertau, K Schlenz, S Malt, J Dreßler… - Analytica chimica …, 2009 - Elsevier
… , neomenthol and menthol, as free substances as well as glucuronides, were determined. Both menthol and neomenthol … , menthone, isomenthone, neomenthol and menthol were …
Number of citations: 19 www.sciencedirect.com
WK Coleman, G Lonergan, P Silk - American Journal of Potato Research, 2001 - Springer
… Consequently, the effects of menthone and neomenthol vapor were compared to S-(+)-carvone for … Menthone and neomenthol were five to ten times more effective in sup pressing tuber …
Number of citations: 48 link.springer.com
K Fatima, N Masood, ZA Wani, A Meena… - Journal of advanced …, 2021 - Elsevier
… of neomenthol was carried out in cell-free and cell-based test systems. Further, the potency of neomenthol … The in vivo anticancer potential of neomenthol was performed on mice EAC …
Number of citations: 12 www.sciencedirect.com
R Croteau, C Martinkus - Plant Physiology, 1979 - academic.oup.com
… Acid hydrolysis of the nonvolatile material released over half of the radioactivity to the steamvolatile fraction, and the major component of this fraction was identified as (+)-neomenthol …
Number of citations: 108 academic.oup.com
R Eccles, DH Griffiths, CG Newton… - … Otolaryngology & Allied …, 1988 - Wiley Online Library
… The effects of inhalation of L-menthol, D-isomenthol and D-neomenthol, upon nasal … smell the isomers D-isomenthol and D-neomenthol had no effect on nasal sensation of airflow. …
Number of citations: 91 onlinelibrary.wiley.com
RT Williams - Biochemical Journal, 1940 - ncbi.nlm.nih.gov
… The fate of d-neomenthol It is shown in the present work that as far as that portion of d-neomenthol … The extent of conjugation of d-neomenthol is therefore of the same order as that of d-…
Number of citations: 16 www.ncbi.nlm.nih.gov
U Werrmann, D Knorr - Journal of agricultural and food chemistry, 1993 - ACS Publications
… However, when menthol or neomenthol was added to leaf … %, and of (-neomenthol 0 %. The glucosylation of epimeric … for d-neomenthol and diastereomeric (-neomenthol in both Mentha …
Number of citations: 22 pubs.acs.org
SA Haut - Journal of Agricultural and Food Chemistry, 1985 - ACS Publications
… Three recycles, shaving, and discarding of the major peak’s leading edge gave a final cut containing 3.5 g of isomerically pure (-t-)-neomenthol. Like samples of pure 2 from several …
Number of citations: 19 pubs.acs.org

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